

A Comparative Guide to the Bioactivity of [Tyr8]-Substance P and Substance P

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Compound of Interest

Compound Name: [Tyr8]-Substance P

Cat. No.: B1353927

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For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the bioactivity of **[Tyr8]-Substance P**, a synthetic analog, and the endogenous neuropeptide Substance P. The information presented herein is supported by experimental data to assist researchers in selecting the appropriate peptide for their studies.

Introduction to Substance P and its [Tyr8] Analog

Substance P (SP) is an eleven-amino acid neuropeptide of the tachykinin family, known for its role in nociception, inflammation, and as a neurotransmitter in the central and peripheral nervous systems.^{[1][2]} It exerts its effects primarily by binding to the neurokinin-1 receptor (NK1R), a G-protein coupled receptor (GPCR).^{[3][4]} The interaction of Substance P with NK1R activates intracellular signaling cascades, including the phospholipase C pathway, leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). This, in turn, triggers the release of intracellular calcium and the activation of protein kinase C (PKC).^[5]

[Tyr8]-Substance P is a synthetic analog of Substance P where the phenylalanine residue at position 8 is replaced by a tyrosine residue. This modification has been shown to result in a compound with similar but quantitatively different biological activities compared to the native peptide.

Comparative Bioactivity Data

The following tables summarize the available quantitative data comparing the bioactivity of Substance P and **[Tyr8]-Substance P** across various experimental assays.

Parameter	Substance P	[Tyr8]- Substance P	Assay	Reference
Potency (relative to Substance P)	1	~0.5	Guinea Pig Ileum Contraction	[6] (--INVALID-LINK--)
Potency (relative to Substance P)	1	~0.5	Canine Blood Pressure Reduction	[6] (--INVALID-LINK--)

Parameter	Substance P	Cell Line/Tissue	Reference
EC50 (Calcium Mobilization)	1.3 nM	U-373 MG (human astrocytoma)	[7] (--INVALID-LINK--)
EC50 (Calcium Mobilization)	~10 nM	CHO cells expressing NK1R	[8] (--INVALID-LINK--)
Kd (Receptor Binding)	0.33 nM	Rat brain cortical astrocytes	[9] (--INVALID-LINK--)
Kd (Receptor Binding)	0.30 nM	Rat striatum	[10] (--INVALID-LINK--)

Note: Direct EC50 or Ki values for **[Tyr8]-Substance P** are not readily available in the reviewed literature. The potency is reported relative to Substance P based on the dosage required to elicit the same biological response.

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below.

Guinea Pig Ileum Contraction Assay

This ex vivo assay is a classic method to assess the contractile or relaxant effects of substances on smooth muscle.

Materials:

- Male guinea pig (250-350 g)
- Tyrode's solution (in mM: NaCl 137, KCl 2.7, CaCl₂ 1.8, MgCl₂ 1.0, NaH₂PO₄ 0.4, NaHCO₃ 12, glucose 5.5)
- Substance P and **[Tyr8]-Substance P** stock solutions
- Organ bath with an isometric force transducer
- Data acquisition system

Protocol:

- A segment of the terminal ileum is isolated from a euthanized guinea pig and placed in oxygenated Tyrode's solution.
- The lumen is gently flushed to remove contents, and the mesentery is trimmed.
- A 2-3 cm segment is suspended in a 10 mL organ bath containing Tyrode's solution, maintained at 37°C and bubbled with 95% O₂/5% CO₂.
- One end of the ileum segment is attached to a fixed hook, and the other end is connected to an isometric force transducer.
- The tissue is allowed to equilibrate for 30-60 minutes under a resting tension of 1 g, with washes every 15 minutes.
- Cumulative concentration-response curves are generated by adding increasing concentrations of Substance P or **[Tyr8]-Substance P** to the organ bath.
- The contractile response is recorded as the change in tension from the baseline.
- EC₅₀ values are calculated from the concentration-response curves.

Canine Blood Pressure Assay

This in vivo assay measures the effect of substances on systemic arterial blood pressure.

Materials:

- Adult mongrel dogs of either sex
- Anesthetic (e.g., sodium pentobarbital)
- Saline solution
- Substance P and **[Tyr8]-Substance P** solutions for injection
- Arterial catheter
- Pressure transducer and data acquisition system

Protocol:

- Dogs are anesthetized, and an arterial catheter is inserted into the femoral artery for direct blood pressure measurement.
- The catheter is connected to a pressure transducer to continuously record systolic, diastolic, and mean arterial pressure.
- A venous catheter is placed for the administration of test substances.
- After a stabilization period to obtain a baseline blood pressure reading, increasing doses of Substance P or **[Tyr8]-Substance P** are administered intravenously.
- Blood pressure is monitored continuously, and the hypotensive effect is recorded as the maximum decrease from the baseline pressure.
- Dose-response curves are constructed to compare the potency of the two peptides.

Calcium Mobilization Assay

This in vitro cell-based assay is used to determine the ability of a compound to stimulate GPCRs that signal through the release of intracellular calcium.

Materials:

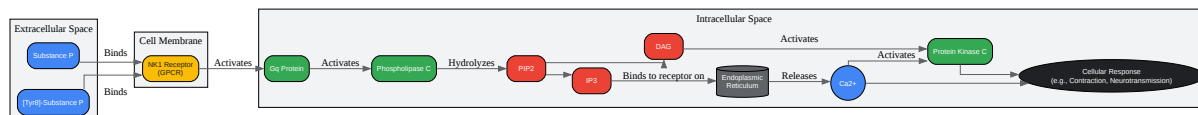
- A cell line expressing the NK1 receptor (e.g., CHO-K1 or HEK293 cells)
- Cell culture medium
- Fluorescent calcium indicator dye (e.g., Fura-2 AM or Fluo-4 AM)
- Assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES)
- Substance P and **[Tyr8]-Substance P** stock solutions
- A fluorescence plate reader with an injection system

Protocol:

- Cells are seeded into a 96-well black, clear-bottom plate and cultured to form a confluent monolayer.
- The cells are loaded with a calcium-sensitive fluorescent dye for 30-60 minutes at 37°C.
- After loading, the cells are washed with assay buffer to remove extracellular dye.
- The plate is placed in a fluorescence microplate reader, and a baseline fluorescence reading is established.
- Varying concentrations of Substance P or **[Tyr8]-Substance P** are added to the wells using the instrument's injector.
- The change in fluorescence intensity, which corresponds to the increase in intracellular calcium concentration, is measured kinetically.
- The peak fluorescence response is used to generate concentration-response curves and calculate EC50 values.

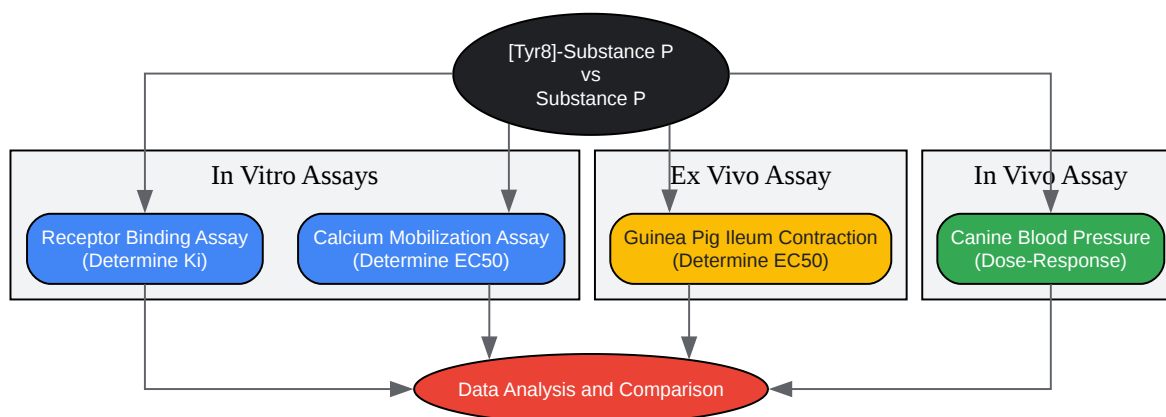
Visualizing the Molecular Pathway and Experimental Workflow

To further aid in the understanding of the mechanisms and procedures discussed, the following diagrams have been generated.



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Caption: Signaling pathway of Substance P and **[Tyr8]-Substance P** via the NK1 receptor.



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Caption: Experimental workflow for validating the bioactivity of **[Tyr8]-Substance P**.

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